![molecular formula C10H12N6OS B12923319 4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- CAS No. 919491-72-8](/img/structure/B12923319.png)
4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is a compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a thiadiazole ring, and a morpholine ring attached to the thiadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiadiazole intermediate.
Introduction of the Morpholine Ring: The final step involves the reaction of the thiadiazole-pyrazine intermediate with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and pyrazine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, antimicrobial agent, and in other therapeutic areas.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the morpholine and thiadiazole moieties but differs in the overall structure.
N,N-diethylpiperidin-4-amine: Another compound with a morpholine ring but different substituents.
Uniqueness
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is unique due to the specific combination of the pyrazine, thiadiazole, and morpholine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919491-72-8 |
|---|---|
Molekularformel |
C10H12N6OS |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
N-(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C10H12N6OS/c1-2-12-8(7-11-1)9-13-14-10(18-9)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H,14,15) |
InChI-Schlüssel |
KWXLQPSHISJNKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NC2=NN=C(S2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
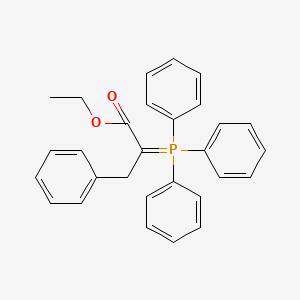

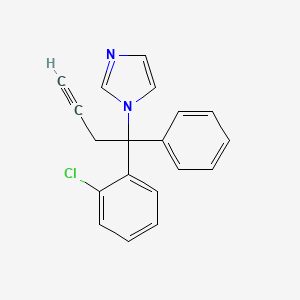
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
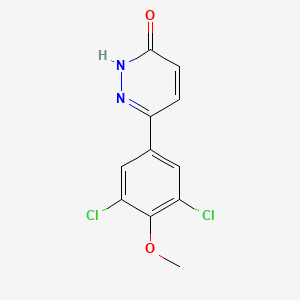

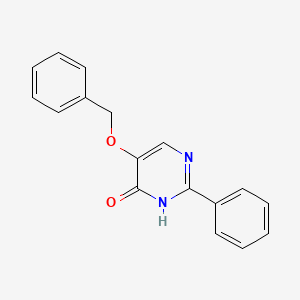

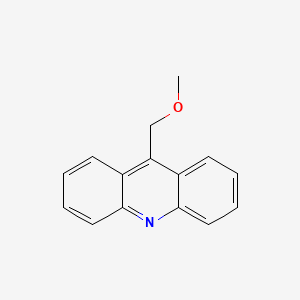

![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)


